![molecular formula C17H23N3O3S B2754341 1-(4-ethoxyphenyl)-N,N-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-sulfonamide CAS No. 899949-34-9](/img/structure/B2754341.png)
1-(4-ethoxyphenyl)-N,N-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolopyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Molecular Structure Analysis
Pyrrolopyrazines are classified into three chemical categories with two or three nitrogen atoms . The specific molecular structure of “1-(4-ethoxyphenyl)-N,N-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-sulfonamide” is not provided in the sources I found.Chemical Reactions Analysis
The chemical reactions involving pyrrolopyrazine derivatives are not clearly recognized . More research is needed to understand the chemical reactions of “this compound”.Applications De Recherche Scientifique
Antibacterial Applications
The synthesis of heterocyclic compounds containing a sulfonamido moiety aims to develop new antibacterial agents. For instance, novel heterocyclic compounds with high antibacterial activity were synthesized by reacting precursors with various active methylene compounds, leading to the production of pyran, pyridine, and pyridazine derivatives, among others. These compounds were found to possess significant antibacterial properties, highlighting the potential for sulfonamides in combating bacterial infections (Azab, Youssef, & El-Bordany, 2013).
Enzyme Inhibition for Therapeutic Applications
Sulfonamide derivatives were synthesized to serve as inhibitors for human carbonic anhydrases and acetylcholinesterase enzymes, with low cytotoxicity. These compounds were designed to incorporate pyrazoline and sulfonamide pharmacophores, demonstrating potent activity and highlighting their potential in designing new compounds for various bioactivities. Such enzyme inhibitors offer therapeutic potential for diseases associated with enzyme dysregulation, showcasing the versatility of sulfonamide-based compounds in medicinal chemistry (Ozmen Ozgun et al., 2019).
Antimicrobial and Antitubercular Agents
Research into the antimicrobial and antitubercular properties of sulfonamide derivatives, such as benzene sulfonamide pyrazole oxadiazole derivatives, has been conducted. These compounds were synthesized, characterized, and evaluated for their antimicrobial as well as antitubercular activity, demonstrating the potential of sulfonamide derivatives in addressing microbial and tubercular infections. Molecular docking studies further elucidated the mode of inhibition, underscoring the strategic role of sulfonamide compounds in developing novel antimicrobial and antitubercular agents (Shingare et al., 2022).
Carbonic Anhydrase Inhibitory Activities
The synthesis of polymethoxylated-pyrazoline benzene sulfonamides and their investigation for cytotoxic activities on tumor and non-tumor cell lines, as well as inhibitory effects on carbonic anhydrase isoenzymes, highlight the therapeutic potential of sulfonamide derivatives. These compounds exhibited superior CA inhibitory activity compared to the reference compound acetazolamide, with potential implications for treating conditions associated with dysregulated enzyme activity (Kucukoglu et al., 2016).
Mécanisme D'action
Target of Action
Compounds with the pyrrolopyrazine scaffold have been known to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It’s suggested that the mechanism may involve a sulfur migration via an addition/elimination process . More research is needed to fully understand the interaction of this compound with its targets and the resulting changes.
Biochemical Pathways
Pyrrolopyrazine derivatives have shown more activity on kinase inhibition , suggesting that they may affect pathways involving kinases. Kinases play a crucial role in cellular signaling, and their inhibition can have profound effects on cell growth and proliferation.
Result of Action
Given the wide range of biological activities associated with pyrrolopyrazine derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Orientations Futures
The pyrrolopyrazine structure is an attractive scaffold for drug discovery research . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Propriétés
IUPAC Name |
1-(4-ethoxyphenyl)-N,N-dimethyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-4-23-15-9-7-14(8-10-15)17-16-6-5-11-19(16)12-13-20(17)24(21,22)18(2)3/h5-11,17H,4,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQGLNLAQVTIDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=CC=CN3CCN2S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-[4-(tert-butyl)phenyl]-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B2754260.png)
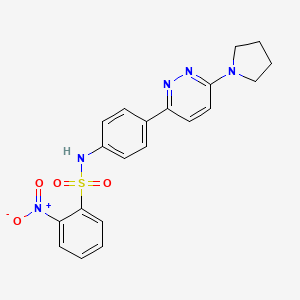
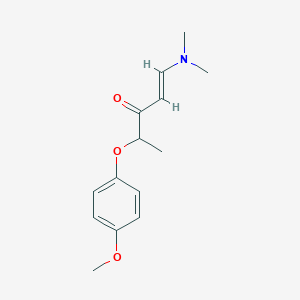
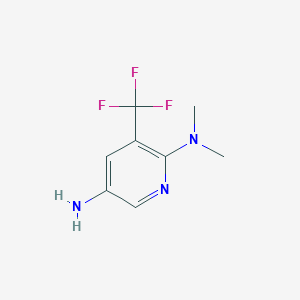

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide](/img/structure/B2754267.png)
![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-3,3-dimethylbutanamide](/img/structure/B2754268.png)
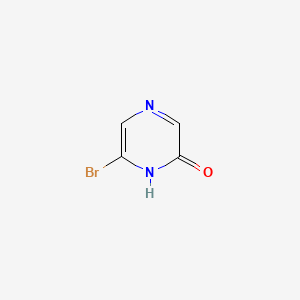

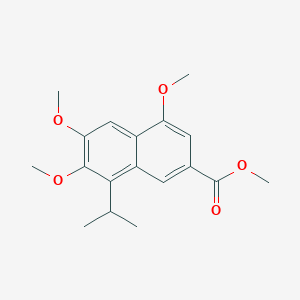

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2754275.png)
![N-(4-fluoro-3-nitrophenyl)-2-[(1-methyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B2754276.png)
